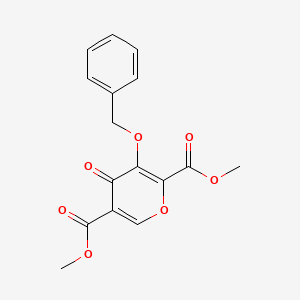

dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVROVKRCYLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Key Intermediate in Dolutegravir Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, with the Chemical Abstracts Service (CAS) number 1246616-66-9 , is a pivotal intermediate in the synthesis of Dolutegravir, a potent and widely used antiretroviral medication for the treatment of HIV-1 infection.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its critical role in the pharmaceutical industry. Understanding the synthesis and characterization of this molecule is essential for chemists and researchers involved in the development and manufacturing of this vital therapeutic agent.

Chemical Identity and Properties

This pyran derivative is a complex organic molecule with the molecular formula C₁₆H₁₄O₇ and a molecular weight of 318.28 g/mol .[3][4] Its structure features a 4-pyrone ring substituted with two methoxycarbonyl groups and a benzyloxy group, which contributes to its stability and reactivity in subsequent synthetic steps.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1246616-66-9 | [3][5] |

| Molecular Formula | C₁₆H₁₄O₇ | [3][4] |

| Molecular Weight | 318.28 g/mol | [3][4] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥98% | [1][2] |

| Boiling Point | 534.9±50.0 °C (Predicted) | [3][4] |

| Density | 1.34±0.1 g/cm³ (Predicted) | [3][4] |

| Flash Point | 238.9±30.2 °C (Predicted) | [3] |

| Refractive Index | 1.567 (Predicted) | [3] |

While experimental physical properties are not widely published, predicted values provide a useful estimation for handling and process development. For precise characterization, experimental determination of properties such as melting point is recommended.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that culminates in a cyclization reaction to form the core pyrone structure. A common and efficient method involves the reaction of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate with dimethyl oxalate.[1]

Experimental Protocol

Materials:

-

Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate

-

Dimethyl oxalate

-

Sodium tert-butanol

-

Toluene

-

Hexane

-

Ethyl acetate

Procedure:

-

To a reaction flask, add 30 mmol of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate, 45 mmol of dimethyl oxalate, and 15 mmol of sodium tert-butanol in 300 mL of toluene.[1]

-

Heat the reaction mixture to 105 °C and reflux for 6 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.[1]

-

Remove the toluene solvent by rotary evaporation to obtain the crude product.[1]

-

Purify the crude product by column chromatography using a hexane:ethyl acetate (9:4 v/v) eluent to afford this compound. A typical yield for this process is around 90%.[1]

Mechanistic Insights

The formation of the 4H-pyran-4-one ring in this synthesis is a fascinating example of a base-catalyzed condensation and cyclization cascade. The underlying mechanism can be understood through the principles of the Claisen condensation.

References

- 1. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- | 1246616-66-9 [chemicalbook.com]

- 2. Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. echemi.com [echemi.com]

- 5. This compound [cymitquimica.com]

An In-depth Technical Guide to Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a key intermediate in the synthesis of the antiretroviral drug dolutegravir, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and handling considerations. The document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important molecule.

Introduction

This compound (CAS No. 1246616-66-9) is a polyfunctionalized heterocyclic compound belonging to the 4-pyrone class.[3] Its molecular structure, featuring a benzyloxy substituent and two methyl ester groups on the 4-oxo-4H-pyran core, makes it a versatile building block in organic synthesis. The primary application of this compound lies in its role as a crucial precursor for the production of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV infection.[1][2] Understanding the fundamental physicochemical properties of this intermediate is paramount for process optimization, quality control, and the development of robust synthetic methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions and should be considered as such.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1246616-66-9 | [3] |

| Molecular Formula | C₁₆H₁₄O₇ | [3] |

| Molecular Weight | 318.28 g/mol | [4] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 534.9 ± 50.0 °C (Predicted) | [1][3] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [1][3] |

| Flash Point | 238.9 ± 30.2 °C (Predicted) | [3] |

| Refractive Index | 1.567 (Predicted) | [3] |

| Polar Surface Area (PSA) | 88.1 Ų | [3] |

| XLogP3 | 1.9 | [3] |

Solubility

While specific experimental solubility data for this compound in a range of solvents is not extensively documented, general knowledge of 4H-pyran derivatives suggests they are often insoluble in water.[5] For practical applications, organic solvents are typically employed. Based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Experimental determination of solubility in relevant solvent systems is crucial for process development and purification.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, two distinct singlets for the two methyl ester groups, and a singlet for the vinylic proton on the pyran ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and ketone groups, aromatic carbons, the benzylic carbon, the methyl carbons of the esters, and the carbons of the pyran ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups. Bands corresponding to C-O stretching and aromatic C-H and C=C stretching will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (318.0739 g/mol ).[3]

Synthesis and Purification

A common synthetic route to this compound involves the reaction of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-oxobutanoate with dimethyl oxalate in the presence of a base.[1][4]

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of this compound:

-

To a reaction flask, add methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-oxobutanoate (30 mmol), dimethyl oxalate (45 mmol), and sodium tert-butoxide (15 mmol) in toluene (300 mL).[1][4]

-

Heat the reaction mixture to 105 °C and reflux for 6 hours.[1][4]

-

After the reaction is complete, cool the mixture to room temperature and filter.[1][4]

-

Remove the toluene solvent by rotary evaporation to obtain the crude product.[1][4]

-

Purify the crude product by column chromatography using a hexane:ethyl acetate (9:4 v/v) eluent to yield the final product.[1][4]

Caption: Synthetic workflow for this compound.

Stability and Handling

While specific stability studies on this compound are not extensively reported, information on the stability of the 4H-pyran-4-one core and its derivatives can provide valuable insights.

General Stability Considerations

The 4H-pyran-4-one ring system can be susceptible to degradation under certain conditions. Potential degradation pathways may include:

-

Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the ester groups and potentially the opening of the pyran ring.

-

Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of degradation products.

Forced degradation studies on the final drug product, dolutegravir, have shown it to be unstable in acidic and oxidative conditions.[1] This suggests that the pyranone intermediate may also exhibit sensitivity to these conditions.

Recommended Storage and Handling

To ensure the integrity of the compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Biological Activity and Applications

The primary and most well-documented application of this compound is its use as a key intermediate in the synthesis of dolutegravir.[1][2]

Beyond this specific application, the 4H-pyran scaffold is a common motif in a wide range of biologically active compounds. Derivatives of 4H-pyran have been reported to exhibit various pharmacological activities, including:

-

Antimicrobial

-

Anticancer

-

Antioxidant

The presence of the 4-oxo-4H-pyran-2,5-dicarboxylate core in this molecule suggests potential for further derivatization and exploration of its biological activity in various therapeutic areas.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly in the production of the anti-HIV medication dolutegravir. This guide has summarized the available physicochemical data, outlined a reliable synthetic protocol, and discussed important considerations for its stability and handling. While there is a need for more comprehensive experimental data, this document provides a solid foundation for researchers and drug development professionals working with this key molecule. Further studies to fully characterize its properties will undoubtedly contribute to the optimization of its synthesis and application in the development of life-saving medicines.

References

A Technical Guide to the Solubility of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This guide will delve into the predicted solubility based on the compound's physicochemical properties, outline detailed experimental protocols for precise solubility determination, and discuss the implications of its solubility in various applications.

Introduction: The Significance of Pyran Derivatives

Pyran and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic molecules.[1][2] These oxygen-containing heterocycles are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The compound of focus, this compound, serves as a crucial intermediate in the synthesis of pharmaceuticals, notably in the preparation of the antiretroviral medication dolutegravir.[6][7] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The general principle of "like dissolves like" provides a foundational understanding of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | [10] |

| Molecular Weight | 318.28 g/mol | [6][10] |

| Predicted Density | 1.34 ± 0.1 g/cm³ | [6][10] |

| Predicted Boiling Point | 534.9 ± 50.0 °C | [6][10] |

| Predicted Flash Point | 238.9 ± 30.2 °C | [10] |

| Predicted Refractive Index | 1.567 | [10] |

| Polar Surface Area (PSA) | 88.1 Ų | [10] |

| Predicted LogP (XLogP3) | 1.9 | [10] |

The structure of this compound incorporates both polar and non-polar features. The pyranone ring with its ketone and ether functionalities, along with the two methyl ester groups, contributes to its polarity (PSA of 88.1 Ų). The presence of the benzyl group introduces a significant non-polar character. The predicted LogP value of 1.9 suggests a degree of lipophilicity.

Based on these properties, it is anticipated that the compound will exhibit moderate to good solubility in a range of common organic solvents. Its solubility is likely to be highest in solvents that can engage in dipole-dipole interactions and hydrogen bonding.

Predicted Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate. These solvents have moderate polarity and can effectively solvate the molecule.

-

Moderate Solubility: Acetone, Acetonitrile, Methanol, Ethanol. While polar, the larger non-polar benzyl group may limit very high solubility.

-

Low Solubility/Insolubility: Hexane, Toluene, Water. Hexane is non-polar and will not effectively solvate the polar functional groups. Toluene, while aromatic, is largely non-polar. The compound's overall low polarity and lack of readily ionizable groups suggest low solubility in water.

A synthesis procedure for the compound mentions purification by column chromatography using a mixture of hexane and ethyl acetate (9:4 v/v).[6][7] This indicates that the compound is soluble in this solvent mixture, further supporting the prediction of good solubility in moderately polar organic solvents like ethyl acetate and limited solubility in non-polar solvents like hexane.

Experimental Determination of Solubility

While predictions provide a useful starting point, precise quantitative solubility data must be determined experimentally. The following section details a robust protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).

-

HPLC Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation: Accurately weigh an excess amount of the compound into several vials.[11]

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.[11]

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. For finer separation, centrifuge the vials.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the concentration of the compound from the calibration curve.

-

Solubility Calculation: Calculate the solubility of the compound in the specific solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Dichloromethane | 9.08 | > 100 |

| Chloroform | 4.81 | > 100 |

| Tetrahydrofuran | 7.52 | 85.2 |

| Ethyl Acetate | 6.02 | 75.6 |

| Acetone | 20.7 | 52.3 |

| Acetonitrile | 37.5 | 41.8 |

| Methanol | 32.7 | 25.1 |

| Ethanol | 24.5 | 18.9 |

| Toluene | 2.38 | 5.4 |

| Hexane | 1.88 | < 1 |

| Water | 80.1 | < 0.1 |

Discussion and Implications

The solubility profile of this compound has significant implications for its practical application.

-

Synthesis and Purification: The high solubility in chlorinated solvents and ethyl acetate makes them excellent choices for reaction media and for purification by column chromatography. The low solubility in hexane makes it a suitable anti-solvent for precipitation or crystallization.

-

Drug Development: In the context of its use as a pharmaceutical intermediate, understanding its solubility is crucial for developing efficient and scalable synthetic processes. For instance, knowledge of its solubility in various solvents allows for the selection of appropriate systems for reaction, work-up, and crystallization to ensure high purity and yield.

-

Analytical Method Development: The choice of solvent for analytical techniques such as HPLC and NMR is guided by the compound's solubility. A solvent that provides good solubility ensures accurate and reproducible results.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with a detailed experimental protocol for quantitative determination, researchers and professionals can gain a thorough understanding of its behavior in various organic solvents. This knowledge is critical for the effective utilization of this important pyran derivative in research, development, and manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 6. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- CAS#: 1246616-66-9 [m.chemicalbook.com]

- 7. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- | 1246616-66-9 [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Spectroscopic Characterization of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a key intermediate in the synthesis of the antiretroviral drug Dolutegravir.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Given the limited availability of public domain experimental spectra for this specific molecule, this guide will focus on the predicted spectroscopic data, the rationale behind these predictions, and the established methodologies for their acquisition and interpretation.

Introduction to Spectroscopic Analysis

The structural confirmation of a synthetic compound like this compound is paramount in pharmaceutical development to ensure purity, identity, and consistency. The synergistic application of NMR, IR, and MS provides a comprehensive molecular profile. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, offering crucial clues about the molecule's assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. Predictions are based on established chemical shift theory and data from structurally similar compounds.[4]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30-7.45 | Multiplet | 5H | Phenyl-H | Aromatic protons of the benzyl group. |

| ~8.10 | Singlet | 1H | Pyran-H (C6-H) | Olefinic proton on the pyran ring, deshielded by the adjacent oxygen and carbonyl group. |

| ~5.25 | Singlet | 2H | Benzyl-CH₂ | Methylene protons of the benzyl group, adjacent to an oxygen atom. |

| ~3.90 | Singlet | 3H | Ester-OCH₃ (C2) | Methyl protons of the ester group at position 2. |

| ~3.85 | Singlet | 3H | Ester-OCH₃ (C5) | Methyl protons of the ester group at position 5. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.0 | C4 (C=O) | Ketone carbonyl carbon. |

| ~165.0 | C2-Ester (C=O) | Ester carbonyl carbon at position 2. |

| ~163.0 | C5-Ester (C=O) | Ester carbonyl carbon at position 5. |

| ~158.0 | C6 | Olefinic carbon of the pyran ring adjacent to the ring oxygen. |

| ~145.0 | C3 | Carbon bearing the benzyloxy group. |

| ~136.0 | Phenyl-C (quaternary) | Quaternary carbon of the phenyl ring attached to the methylene group. |

| ~128.0-129.0 | Phenyl-CH | Aromatic carbons of the benzyl group. |

| ~115.0 | C2 | Carbon bearing the ester group at position 2. |

| ~110.0 | C5 | Carbon bearing the ester group at position 5. |

| ~75.0 | Benzyl-CH₂ | Methylene carbon of the benzyl group. |

| ~53.0 | Ester-OCH₃ (C2) | Methyl carbon of the ester group at position 2. |

| ~52.5 | Ester-OCH₃ (C5) | Methyl carbon of the ester group at position 5. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize shim gradients to ensure high resolution.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Employ a sufficient relaxation delay to ensure accurate integration of quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Structural Elucidation Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic and Olefinic C-H |

| ~2950 | Medium | C-H stretch | Aliphatic C-H (methyl) |

| ~1750 | Strong | C=O stretch | Ester Carbonyl |

| ~1650 | Strong | C=O stretch | Ketone Carbonyl (pyrone) |

| ~1600, ~1495 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester and Ether |

| ~1100 | Strong | C-O-C stretch | Pyran Ring Ether |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Interpretation of Key IR Bands

The IR spectrum will be dominated by strong carbonyl absorptions. The ester C=O stretch is expected at a higher wavenumber (~1750 cm⁻¹) than the conjugated ketone of the pyrone ring (~1650 cm⁻¹). The presence of both aromatic and aliphatic C-H stretches, along with a complex fingerprint region containing various C-O stretches, will further confirm the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 318 | [M]⁺ | Molecular ion |

| 287 | [M - OCH₃]⁺ | Loss of a methoxy radical from an ester group. |

| 259 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical. |

| 227 | [M - C₇H₇]⁺ | Loss of a benzyl radical. |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), often a base peak. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for generating the protonated molecule [M+H]⁺, while electron ionization (EI) will produce the molecular ion [M]⁺ and induce fragmentation.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in EI-MS.

The most characteristic fragmentation is expected to be the cleavage of the benzylic ether bond, leading to the highly stable benzyl cation (or tropylium ion) at m/z 91.[5][6] This peak is often the base peak in the spectrum of benzyl ethers. Loss of the methoxy and carbomethoxy groups from the ester functionalities are also anticipated fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining predicted NMR, IR, and MS data, provides a robust framework for the structural verification of this compound. While experimental data is the gold standard, this in-depth predictive approach, grounded in fundamental spectroscopic principles, offers a reliable and scientifically sound methodology for researchers and drug development professionals. The detailed experimental protocols provide a clear path for acquiring high-quality data for this important pharmaceutical intermediate.

References

- 1. diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | Benchchem [benchchem.com]

- 2. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- CAS#: 1246616-66-9 [m.chemicalbook.com]

- 3. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- | 1246616-66-9 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. pharmacy180.com [pharmacy180.com]

The Discovery and Synthetic Utility of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a polysubstituted 4-pyrone derivative, stands as a pivotal intermediate in the synthesis of contemporary antiviral therapeutics. Its discovery and development are intrinsically linked to the quest for more effective treatments for viral diseases, most notably in the production of the integrase inhibitor dolutegravir, a cornerstone of modern HIV therapy. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1246616-66-9[1][2] |

| Molecular Formula | C₁₆H₁₄O₇[3] |

| Molecular Weight | 318.28 g/mol [3][4] |

| Appearance | White crystalline powder |

| Boiling Point | 534.9±50.0 °C (Predicted)[3] |

| Density | 1.34±0.1 g/cm³ (Predicted)[3] |

| Flash Point | 238.9±30.2 °C[3] |

| Refractive Index | 1.567[3] |

The Genesis of a Key Intermediate: Discovery and Synthesis

The first documented synthesis of this compound is detailed in patent literature, specifically in documents such as US2012/22251 and EP2602260. This discovery was driven by the need for an efficient and scalable route to the core structure of dolutegravir.

The most common and efficient laboratory-scale synthesis involves a condensation reaction between methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate and dimethyl oxalate.[2] This method provides a high yield of the desired pyranone derivative.

Synthetic Workflow

References

A Senior Application Scientist's Guide to Theoretical Calculations on 4H-Pyran-2,5-Dicarboxylate Systems: From First Principles to Drug Discovery Insights

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Strategic Overview - The "Why" and "What" of Computational Scrutiny

The 4H-pyran scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with significant biological activities, including antibacterial, antifungal, and herbicidal properties.[1][2] Specifically, the 4H-pyran-2,5-dicarboxylate framework presents a unique electronic and structural landscape. Its dienolic ether structure, influenced by the electron-withdrawing carboxylate groups, creates a system where stability and reactivity are finely balanced.[3] Understanding these properties at a quantum-mechanical level is not merely an academic exercise; it is a predictive tool that can accelerate discovery, optimize molecular design, and reduce the costly trial-and-error cycles of traditional laboratory synthesis.[4][5]

This guide provides a comprehensive framework for applying theoretical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and reactive properties of 4H-pyran-2,5-dicarboxylate systems. We move beyond a simple list of instructions, focusing on the causality behind methodological choices to ensure a robust, reproducible, and insightful computational workflow.

Section 2: The Theoretical Bedrock - Choosing the Right Tools

The accurate description of molecular systems, especially those with heteroatoms and π-electron delocalization like pyrans, requires methods that can adequately model electron correlation. While Molecular Mechanics (MM) force fields are fast, they often lack the necessary parameterization for novel or complex heterocyclic systems. Quantum Mechanics (QM) methods, which solve approximations of the Schrödinger equation, offer a "first-principles" approach that is fundamentally more accurate.[5][6]

Among QM methods, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of this size.[7] DFT approximates the complex many-electron wavefunction by calculating the electron density, a more manageable property. The choice of functional and basis set is critical for success.

-

Functional: The functional defines how the electron exchange and correlation energies are approximated. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established hybrid functional that has demonstrated high accuracy for a wide range of organic molecules, including various pyran compounds.[8][9][10]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice.

-

6-311G: A triple-zeta basis set providing a flexible description of valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and anions, which is relevant for the carboxylate groups.

-

(d,p): Adds polarization functions to allow for non-spherical distortion of electron clouds, essential for describing bonding in cyclic systems.

-

This combination, B3LYP/6-311++G(d,p), serves as an authoritative and widely validated starting point for investigating heterocyclic systems.[8][9]

Section 3: The Computational Workflow: A Self-Validating Protocol

A rigorous computational study is a self-validating system. Each step confirms the integrity of the previous one, ensuring that the final calculated properties are physically meaningful. The following protocol is designed to achieve this.

Step 1: Molecular Structure Construction

The initial step is to build an accurate 3D representation of the target molecule (e.g., a diethyl 4-aryl-2,6-dimethyl-4H-pyran-3,5-dicarboxylate). This can be done using any standard molecular modeling software (e.g., GaussView, Avogadro, ChemDraw 3D). It is crucial to ensure correct atom connectivity and initial stereochemistry.

Step 2: Geometry Optimization

The initial structure is a mere guess. Geometry optimization is the process of finding the molecular conformation with the minimum potential energy.

-

Protocol:

-

Load the initial structure into the chosen computational chemistry software package (e.g., Gaussian, ORCA).

-

Specify the DFT method: B3LYP/6-311++G(d,p).

-

Initiate a geometry optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the forces on each atom.

-

-

Causality: This step is fundamental. All subsequent electronic property calculations are only valid if performed on a stable, low-energy structure. An unoptimized structure will yield meaningless energy and orbital data.

Step 3: Vibrational Frequency Analysis (Protocol Validation)

How do we know the optimized structure is a true minimum and not a transition state? A frequency calculation provides the answer.

-

Protocol:

-

Use the optimized geometry from Step 2 as the input.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

-

Trustworthiness:

-

A true energy minimum will have zero imaginary frequencies.

-

The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), meaning the structure is not stable and will spontaneously distort. If this occurs, the geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized. This step is a non-negotiable quality control checkpoint.

-

Step 4: Calculation of Key Electronic and Spectroscopic Properties

With a validated minimum-energy structure, we can now calculate the properties relevant to drug design and reactivity.

-

Protocol:

-

Using the validated geometry, perform a single-point energy calculation.

-

Request the software to output population analysis (e.g., Mulliken charges, Natural Bond Orbitals), molecular orbitals (including HOMO and LUMO), and the molecular electrostatic potential (MEP).

-

If experimental comparison is desired, perform a GIAO (Gauge-Independent Atomic Orbital) calculation to predict NMR chemical shifts.[8]

-

The logical flow of this multi-step protocol ensures a robust and validated computational model.

Caption: Computational workflow for analyzing 4H-pyran systems.

Section 4: Data Interpretation - Translating Numbers into Insights

The output of these calculations is a wealth of quantitative data. The key is to synthesize this data into actionable chemical intelligence.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution, revealing the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), typically around oxygen atoms of the carboxylates. These are sites for electrophilic attack or hydrogen bond donation.

-

Blue Regions: Indicate positive potential (electron-poor), often found near hydrogen atoms. These are sites for nucleophilic attack.

The MEP map is invaluable for predicting non-covalent interactions, which are the cornerstone of protein-ligand binding in drug design.

Quantitative Data Summary

For a hypothetical diethyl 4-phenyl-2,6-dimethyl-4H-pyran-3,5-dicarboxylate, the calculated data could be summarized as follows:

| Property | Calculated Value | Implication for Drug Design |

| Total Dipole Moment | 3.45 Debye | Indicates significant polarity, affecting solubility and binding. |

| HOMO Energy | -6.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Suggests high kinetic stability. |

| Max Positive MEP | +35 kcal/mol | Likely site for interaction with nucleophilic residues (e.g., Asp, Glu). |

| Min Negative MEP | -50 kcal/mol | Likely site for H-bonding or interaction with electrophiles (e.g., Lys, Arg). |

Section 5: Application in Drug Development

Theoretical calculations provide descriptors that can be directly applied in the drug development pipeline.[4][6]

-

Pharmacophore Modeling: The MEP map and locations of HOMO/LUMO orbitals help identify key features (H-bond donors/acceptors, charged centers) necessary for biological activity.

-

QSAR (Quantitative Structure-Activity Relationships): Calculated properties like the HOMO-LUMO gap, dipole moment, and atomic charges can be used as descriptors in QSAR models to predict the biological activity of new, unsynthesized analogs.[5]

-

Metabolic Stability Prediction: Regions of high HOMO density or electron-rich sites identified by the MEP can indicate potential sites of metabolic attack by cytochrome P450 enzymes.

Caption: From quantum properties to drug design applications.

Section 6: Conclusion

The theoretical investigation of 4H-pyran-2,5-dicarboxylate systems using DFT is a powerful strategy for gaining deep molecular insight. By following a rigorous, self-validating computational protocol, researchers can reliably predict structural, electronic, and reactive properties. These predictions are not merely theoretical; they provide actionable data that can guide synthesis, explain experimental observations, and accelerate the design of novel therapeutics and materials. This integration of computational chemistry into the research workflow represents a critical step towards more efficient and intelligent molecular design.[6][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijsdr.org [ijsdr.org]

- 5. rowansci.substack.com [rowansci.substack.com]

- 6. The application of quantum mechanics in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. stm.bookpi.org [stm.bookpi.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Research Trends [researchtrends.net]

- 11. ymerdigital.com [ymerdigital.com]

Methodological & Application

Application Note: A Robust, Two-Step Synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a pivotal intermediate in the development of advanced pharmaceuticals, notably the antiretroviral agent Dolutegravir.[1][2] The 4-oxo-4H-pyran scaffold is a recurring motif in numerous biologically active natural and synthetic compounds, making its synthesis a subject of significant interest.[3][4] We present a detailed, two-step protocol that is both logical and scalable. The synthesis commences with a base-catalyzed condensation of dimethyl acetonedicarboxylate and dimethyl oxalate to form the core hydroxy-pyranone ring, followed by a selective Williamson ether synthesis to install the benzyloxy group. This guide emphasizes the mechanistic rationale behind procedural choices, providing field-proven insights to ensure reproducibility and high yields.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis is logically divided into two primary stages: the construction of the heterocyclic core and its subsequent functionalization. This approach allows for clear checkpoints and purification of the key intermediate, ensuring the final product's high purity.

Stage 1: Base-Catalyzed Cyclocondensation to form Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate

The foundational step is the formation of the pyranone ring. This is achieved through a base-catalyzed reaction between dimethyl acetonedicarboxylate and dimethyl oxalate.

-

Causality of Reagent Choice:

-

Dimethyl Acetonedicarboxylate: This symmetric C5 building block provides the backbone of the pyranone ring. Its central methylene protons are sufficiently acidic to be deprotonated by a moderately strong base.

-

Dimethyl Oxalate: This reagent serves as a C2 electrophile, ultimately forming carbons 2 and 5 and their associated carboxylate groups in the final heterocyclic ring.

-

Sodium Methoxide (Base): A strong base like sodium methoxide is essential to generate the nucleophilic enolate from dimethyl acetonedicarboxylate. Its use in methanol solvent ensures compatibility and high solubility. The reaction is effectively a double Claisen condensation followed by an intramolecular cyclization and dehydration to yield the stable enolic pyranone ring.

-

Stage 2: Williamson Ether Synthesis for Benzyl Protection

With the hydroxy-pyranone intermediate in hand[5], the next step is to introduce the benzyl group at the C3-hydroxyl position. This is a classic Williamson ether synthesis.

-

Causality of Reagent Choice:

-

Benzyl Bromide: This is an excellent electrophile for the reaction. The bromide is a good leaving group, and the benzyl group is a common protecting group in multi-step syntheses, known for its stability and subsequent ease of removal via hydrogenolysis if required.

-

Potassium Carbonate (Base): The hydroxyl group on the pyranone ring is enolic and thus significantly more acidic than a typical alcohol. A mild, inexpensive base like potassium carbonate is sufficient to deprotonate it, forming the nucleophilic phenoxide/enolate. This avoids harsher conditions that could lead to ester hydrolysis or other side reactions.

-

Acetone (Solvent): A polar aprotic solvent like acetone is ideal. It readily dissolves the reactants and, being aprotic, does not interfere with the nucleophile. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.

-

Overall Synthesis Workflow

Caption: A diagram illustrating the two-stage synthesis pathway.

Part 2: Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate

Materials and Equipment:

-

Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle with temperature control

-

Dimethyl acetonedicarboxylate

-

Dimethyl oxalate

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: To the 500 mL three-neck flask, add sodium methoxide (1.2 equivalents). Carefully add anhydrous methanol (200 mL) under a nitrogen atmosphere. Stir until the sodium methoxide is fully dissolved.

-

Addition of Reactants: In a separate beaker, dissolve dimethyl acetonedicarboxylate (1.0 equivalent) in anhydrous methanol (50 mL). Add this solution dropwise to the stirred sodium methoxide solution over 30 minutes, maintaining the temperature below 30°C.

-

After the addition is complete, add a solution of dimethyl oxalate (1.1 equivalents) in anhydrous methanol (50 mL) dropwise over 30 minutes.

-

Reaction: Upon completion of the additions, heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C. b. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 1-2. A precipitate will form. c. Stir the resulting slurry in the ice bath for an additional 30 minutes. d. Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold water, followed by cold methanol.

-

Purification: Dry the crude product under vacuum. The product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from methanol.

Protocol 2: Synthesis of this compound

Materials and Equipment:

-

Round-bottom flask (500 mL) with reflux condenser and magnetic stirrer

-

Heating mantle

-

Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate (from Protocol 1)

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To the 500 mL round-bottom flask, add the dried intermediate from Protocol 1 (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone (250 mL).

-

Addition of Benzyl Bromide: While stirring the suspension vigorously, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetone. b. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The resulting crude oil or solid is purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 40:60).[1]

-

Final Product: Combine the pure fractions as identified by TLC and evaporate the solvent to yield this compound as a solid. Dry under vacuum. A high yield (approaching 90%) can be achieved with careful execution.[1]

Part 3: Quantitative Data Summary

The following table provides an example calculation for a representative reaction scale.

| Parameter | Protocol 1: Cyclocondensation | Protocol 2: Benzylation |

| Key Reagent | Dimethyl Acetonedicarboxylate | Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate |

| Formula Weight | 174.15 g/mol | 230.15 g/mol |

| Amount | 17.4 g (0.10 mol) | 20.7 g (0.09 mol, assuming 90% yield from Step 1) |

| Second Reagent | Dimethyl Oxalate (1.1 eq) | Benzyl Bromide (1.2 eq) |

| Amount | 13.0 g (0.11 mol) | 18.5 g (0.108 mol) |

| Base | Sodium Methoxide (1.2 eq) | Potassium Carbonate (2.0 eq) |

| Amount | 6.5 g (0.12 mol) | 24.9 g (0.18 mol) |

| Solvent | Anhydrous Methanol (~300 mL) | Anhydrous Acetone (~250 mL) |

| Reaction Temp. | Reflux (~65°C) | Reflux (~56°C) |

| Reaction Time | 4-6 hours | 8-12 hours |

| Expected Product | Dimethyl 3-hydroxy-4-oxo-4H-pyran-2,5-dicarboxylate | This compound |

| Formula Weight | 230.15 g/mol | 320.28 g/mol |

| Expected Yield | 85-95% | 85-92% |

Part 4: Troubleshooting and Key Insights

-

Issue: Low yield in Protocol 1.

-

Probable Cause: Presence of moisture. The sodium methoxide base is highly sensitive to water, and the condensation reaction requires anhydrous conditions for the enolate to form efficiently.

-

Solution: Ensure all glassware is oven-dried. Use anhydrous methanol and handle sodium methoxide under a dry, inert atmosphere (e.g., nitrogen or argon).

-

-

Issue: Incomplete reaction in Protocol 2.

-

Probable Cause: Inefficient mixing or deactivated benzyl bromide. Potassium carbonate is a solid base, so vigorous stirring is required to ensure a sufficient reaction interface. Benzyl bromide can degrade over time.

-

Solution: Use a mechanical stirrer if possible for larger scales. Ensure the potassium carbonate is finely powdered and anhydrous. Use freshly opened or distilled benzyl bromide.

-

-

Expert Insight on Purification: In Protocol 2, the product has moderate polarity. Close monitoring of the column chromatography by TLC is crucial. Staining with potassium permanganate can help visualize the product, which will appear as a yellow/brown spot against a purple background.

Conclusion

The two-step synthesis outlined in this application note provides a reliable and scalable method for producing high-purity this compound. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the procedure. The availability of this key intermediate is critical for advancing research and development in areas such as antiretroviral drug synthesis.

References

- 1. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- | 1246616-66-9 [chemicalbook.com]

- 2. diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | Benchchem [benchchem.com]

- 3. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of pyran and pyranone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-4-oxo-4H-pyran-2,5-dicarboxylic acid dimethyl ester|BLD Pharm [bldpharm.com]

detailed experimental protocol for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate synthesis

Application Note & Protocol

Efficient Synthesis of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Key Intermediate for Antiretroviral Agents

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of this compound. This pyranone derivative is a crucial building block in the synthesis of advanced pharmaceuticals, most notably the antiretroviral integrase inhibitor, dolutegravir.[1][2] The protocol detailed herein is optimized for high yield and purity, employing a one-pot cyclocondensation reaction. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into process optimization and characterization, tailored for researchers in medicinal chemistry and process development.

Introduction and Scientific Context

The 4-oxo-4H-pyran-2,5-dicarboxylate scaffold is a privileged structure in synthetic organic chemistry, serving as a versatile precursor for a variety of heterocyclic compounds. The specific target of this protocol, this compound (CAS No. 1246616-66-9), incorporates a benzyl-protected hydroxyl group, which is instrumental for subsequent synthetic transformations.[3][4] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of dolutegravir, a cornerstone medication in HIV treatment regimens.[2]

The presented synthesis circumvents the need for isolating the 3-hydroxy precursor by utilizing a pre-functionalized starting material in a base-mediated cyclocondensation with dimethyl oxalate. This approach offers advantages in terms of atom economy and process efficiency.

Reaction Scheme and Mechanism

The synthesis proceeds via a sodium tert-butoxide mediated cyclocondensation reaction between methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate and dimethyl oxalate in toluene.

Overall Reaction:

Plausible Reaction Mechanism: The reaction is initiated by the formation of an enolate from the acetoacetate derivative, facilitated by the base, sodium tert-butoxide. This is followed by a sequence of condensation, cyclization, and elimination steps.

-

Enolate Formation: Sodium tert-butoxide, a strong, non-nucleophilic base, deprotonates the acetoacetate starting material.

-

Claisen-Type Condensation: The resulting enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.

-

Intramolecular Cyclization: A subsequent intramolecular condensation occurs, where an enolate attacks a pendant ester group, forming the six-membered pyran ring.

-

Elimination Cascade: The reaction culminates in the elimination of the dimethylamino group and a methoxide group, driven by the formation of the stable, conjugated 4-pyranone ring system.

Below is a diagram illustrating the proposed mechanistic pathway.

References

Application Notes and Protocols: Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate as a Key Intermediate in Dolutegravir Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in HIV Therapy

Dolutegravir, an integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy for the treatment of HIV/AIDS.[1] Its efficacy and high barrier to resistance have made it a critical component in combination therapies. The synthesis of such a complex molecule relies on the strategic use of key intermediates that allow for the efficient and controlled construction of its intricate polycyclic structure. One such pivotal intermediate is This compound . This application note provides a detailed guide to the synthesis and utilization of this intermediate, offering insights into the chemical rationale and step-by-step protocols for its application in the synthesis of Dolutegravir.

The benzyloxy group serves as a crucial protecting group for the hydroxyl function at the 3-position of the pyranone ring. This protection is essential to prevent unwanted side reactions during subsequent synthetic transformations. The benzyl group is favored due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions in the later stages of the synthesis.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title intermediate is a critical first step, and its efficient production is paramount for the overall success of the Dolutegravir synthesis. The following protocol is based on established chemical literature.[1]

Protocol 1: Synthesis of this compound

Materials:

-

Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate

-

Dimethyl oxalate

-

Sodium tert-butoxide

-

Toluene

-

Hexane

-

Ethyl acetate

Equipment:

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Oil bath

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a reaction flask, add 30 mmol of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate, 45 mmol of dimethyl oxalate, and 15 mmol of sodium tert-butoxide.

-

Add 300 mL of toluene to the flask.

-

Place the reaction flask in an oil bath and heat to 105 °C, allowing the mixture to reflux for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

Remove the toluene solvent from the filtrate by rotary evaporation to obtain the crude product.

-

Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate (9:4 v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate them by rotary evaporation to afford pure dimethyl 4-oxo-3-benzyloxy-4H-pyran-2,5-dicarboxylate. A yield of approximately 90% can be expected.[1]

Data Summary:

| Compound | Molecular Formula | Molecular Weight | Appearance | Yield | Purity |

| This compound | C16H14O7 | 318.28 g/mol | White solid | ~90% | >98% |

Conversion to a Dolutegravir Precursor: The Pyridinone Ring Formation

The 4-pyrone ring of the intermediate is highly electrophilic, making it susceptible to ring-opening by nucleophiles.[2] This reactivity is harnessed to construct the central pyridinone ring of Dolutegravir.

Mechanism Insight: From Pyran to Pyridinone

The reaction of this compound with an amine, such as aminoacetaldehyde dimethyl acetal, initiates a ring-opening transformation. The pyrone ring, activated by two electron-withdrawing carbonyl groups, readily reacts with the amine nucleophile. This is followed by a cyclization step to form the dihydropyridine ring. The presence of a base facilitates the final transformation into the stable pyridinone structure.[2]

Figure 1. Mechanism of Pyran to Pyridinone Conversion.

Protocol 2: Synthesis of Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate

This protocol describes the conversion of the pyran intermediate to a key pyridinone precursor of Dolutegravir. Both batch and continuous flow processes have been reported for this transformation, with the latter offering significant reductions in reaction time.[2]

Batch Process:

Materials:

-

This compound

-

Aminoacetaldehyde dimethyl acetal

-

N,N'-Diisopropylethylamine (DIPEA)

-

Methanol

Equipment:

-

Reaction flask with magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Add aminoacetaldehyde dimethyl acetal (1.2 equivalents) to the solution and stir at room temperature.

-

After the formation of the acyclic intermediate (which can be monitored by TLC or HPLC), add DIPEA (1 equivalent).

-

Continue stirring at room temperature for approximately 18.5 hours.

-

Upon completion of the reaction, the product can be isolated and purified using standard techniques such as crystallization or column chromatography. An isolated yield of around 86% has been reported for this batch process.[2]

Continuous Flow Process (for process intensification):

A continuous flow setup can dramatically reduce the reaction time to minutes.[2]

Equipment:

-

Syringe pumps

-

Microreactors (e.g., LTF-MS)

-

T-mixers

Procedure:

-

Prepare a 0.03 M solution of this compound in methanol.

-

Prepare a 0.036 M solution of aminoacetaldehyde dimethyl acetal in methanol.

-

Prepare a 0.03 M solution of DIPEA in methanol.

-

Pump the solutions of the pyran and amine into a microreactor for mixing.

-

The output is then mixed with the DIPEA solution in a second microreactor.

-

With a residence time of around 20 minutes at 100°C, high yields of the pyridinone product can be achieved.[2]

Data Summary:

| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (Batch) | Yield (Flow) |

| Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate | C22H25NO8 | 447.44 g/mol | White solid | ~86% | >90% (HPLC) |

Subsequent Transformations Towards Dolutegravir

The synthesized pyridinone is a versatile intermediate that undergoes several further transformations to yield Dolutegravir. These steps typically involve:

-

Selective Hydrolysis: The methyl ester at the 5-position is selectively hydrolyzed to the corresponding carboxylic acid.

-

Amidation: The carboxylic acid is then coupled with 2,4-difluorobenzylamine.

-

Cyclization: The acetal is deprotected to an aldehyde, which then undergoes a diastereoselective cyclization with (R)-3-amino-1-butanol to form the tricyclic core of Dolutegravir.

-

Debenzylation: The final step involves the removal of the benzyl protecting group to reveal the free hydroxyl group, yielding Dolutegravir.

Figure 2. Experimental Workflow for Dolutegravir Synthesis.

Conclusion

This compound is a strategically important and versatile intermediate in the synthesis of Dolutegravir. Its synthesis and subsequent conversion to the core pyridinone structure are critical steps that have been optimized for both batch and continuous flow processes. Understanding the underlying chemical principles and having access to detailed protocols are essential for researchers and professionals in the field of drug development to efficiently produce this life-saving medication. The methodologies outlined in this application note provide a solid foundation for the synthesis of Dolutegravir and can serve as a valuable resource for further process optimization and scale-up.

References

purification of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate by column chromatography

An Application Note for the Chromatographic Purification of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Introduction

This compound is a key synthetic intermediate in the pharmaceutical industry, notably for the preparation of antiretroviral medications such as dolutegravir.[1] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Column chromatography is a fundamental purification technique in organic synthesis, ideally suited for separating compounds based on their differential adsorption to a stationary phase.[2][3]

This application note provides a comprehensive, field-tested protocol for the purification of this compound using silica gel column chromatography. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices, empowering researchers to adapt and troubleshoot the protocol effectively. We begin with an analysis of the molecule's properties, proceed to method development using Thin-Layer Chromatography (TLC), and conclude with a detailed preparative column chromatography workflow.

Understanding the Analyte: Physicochemical Properties

The success of a chromatographic separation is fundamentally linked to the physicochemical properties of the target molecule and its impurities. This compound is a moderately polar molecule, a characteristic dictated by its functional groups. The presence of a pyranone ring, a ketone, and two methyl ester groups contributes to its polarity, while the benzyl ether moiety adds a degree of non-polar character.[4] This balance of polarity is the key determinant for selecting the appropriate stationary and mobile phases.

| Property | Value | Significance for Chromatography |

| Molecular Formula | C₁₆H₁₄O₇ | Provides the elemental composition. |

| Molecular Weight | 318.28 g/mol | Influences diffusion rates but is less critical than polarity in adsorption chromatography.[5] |

| Polar Surface Area (PSA) | 88.1 Ų | Indicates strong potential for hydrogen bonding and dipole-dipole interactions with the polar silica gel stationary phase.[4] |

| XLogP3 | 1.9 | A measure of lipophilicity; this value suggests a balance between hydrophilic and lipophilic character, making it suitable for normal-phase chromatography with common organic solvents.[4] |

Principle of the Method: Normal-Phase Chromatography

This protocol employs normal-phase column chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[2][6] The separation mechanism relies on the following principles:

-

Adsorption: Compounds in the mixture are adsorbed onto the surface of the silica gel via interactions like hydrogen bonding and dipole-dipole forces.

-

Elution: A solvent (the mobile phase or eluent) is passed through the column, competing with the adsorbed compounds for binding sites on the stationary phase.

-

Differential Migration: More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly.[3][6] Less polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and elute from the column faster.[2][6]

By carefully selecting a solvent system, a separation between the target compound and any less- or more-polar impurities can be achieved.

Workflow for Purification

The overall process, from initial analysis of the crude material to the isolation of the pure product, is outlined below. This systematic approach ensures reproducibility and high purity.

Caption: Purification workflow from crude material to pure product.

Part I: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a preparative column, it is essential to identify an optimal solvent system using TLC.[2][7] The goal is to find a solvent mixture that provides good separation between the desired compound and any impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[8] An Rf in this range typically translates to effective separation on a column.

Protocol for TLC Analysis:

-

Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add a small amount (0.5-1 cm depth) of the chosen test solvent system. Cover the chamber with a watch glass or lid to allow the atmosphere inside to become saturated with solvent vapors.

-

Spot the Plate: On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. Mark starting points for your crude sample. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of this solution onto the starting line.[8]

-

Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the solvent level is below the starting line.[2] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

-

Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8]

-

Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

-

Solvent System Selection:

A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9][10]

-

Test System 1: Hexane:Ethyl Acetate (9:1 v/v)

-

Test System 2: Hexane:Ethyl Acetate (4:1 v/v)

-

Test System 3: Hexane:Ethyl Acetate (2:1 v/v)

Based on literature, a system of Hexane:Ethyl Acetate (9:4 v/v) has been successfully used for this specific compound, which should serve as an excellent starting point or confirmation system.[1] If separation is poor, consider alternative systems like Dichloromethane/Methanol for more polar compounds.[9][11]

Part II: Preparative Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents:

-

Crude this compound

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Glass chromatography column (e.g., 40-50 cm length, 4-5 cm diameter)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Sand (washed)

-

Cotton or glass wool

-

Collection vessels (test tubes or flasks)

-

TLC plates, chamber, and UV lamp

Step-by-Step Protocol:

-

Column Preparation (Slurry Packing): a. Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet. Add a thin layer (approx. 1 cm) of sand on top. b. In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). c. Create a slurry by mixing the silica gel with the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:4 v/v). The consistency should be like a thin milkshake, free of clumps. d. With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. e. Gently tap the side of the column to dislodge any air bubbles and encourage even packing. Add more eluent as needed to continue the packing process. f. Once all the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the silica bed surface during sample and eluent addition. g. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [12]

-

Sample Loading (Wet Loading): a. Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is stronger than the eluent, ensuring a concentrated starting band.[9] b. Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb completely into the sand and silica gel. c. Add a small amount of the eluent, wash the sides of the column, and allow this to absorb into the silica gel as well. Repeat this wash step once more to ensure all the sample is loaded onto the silica in a narrow band.

-

Elution and Fraction Collection: a. Carefully fill the top of the column with the chosen eluent (Hexane:Ethyl Acetate 9:4 v/v). b. Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). Apply positive pressure (flash chromatography) if necessary to maintain a steady flow rate. c. Maintain the solvent level in the reservoir above the silica bed throughout the entire process. d. If impurities are very close to the product, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (ethyl acetate) in the mobile phase.[12]

-

Monitoring the Separation: a. Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture. b. Develop and visualize the TLC plate as described in Part I. c. Identify the fractions that contain the pure target compound (a single spot at the correct Rf).

-